1-(Azetidin-3-ylidene)propan-2-one hydrochloride 1-(Azetidin-3-ylidene)propan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793385
InChI: InChI=1S/C6H9NO.ClH/c1-5(8)2-6-3-7-4-6;/h2,7H,3-4H2,1H3;1H
SMILES: CC(=O)C=C1CNC1.Cl
Molecular Formula: C6H10ClNO
Molecular Weight: 147.60 g/mol

1-(Azetidin-3-ylidene)propan-2-one hydrochloride

CAS No.:

Cat. No.: VC13793385

Molecular Formula: C6H10ClNO

Molecular Weight: 147.60 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-ylidene)propan-2-one hydrochloride -

Specification

Molecular Formula C6H10ClNO
Molecular Weight 147.60 g/mol
IUPAC Name 1-(azetidin-3-ylidene)propan-2-one;hydrochloride
Standard InChI InChI=1S/C6H9NO.ClH/c1-5(8)2-6-3-7-4-6;/h2,7H,3-4H2,1H3;1H
Standard InChI Key CEGVOFHCPVIDQD-UHFFFAOYSA-N
SMILES CC(=O)C=C1CNC1.Cl
Canonical SMILES CC(=O)C=C1CNC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(Azetidin-3-ylidene)propan-2-one hydrochloride possesses the molecular formula C₆H₁₀ClNO and a molecular weight of 147.6 g/mol . Its IUPAC name reflects the azetidine ring’s ylidene moiety (a conjugated enamine system) and the propan-2-one ketone group. The hydrochloride salt enhances stability and solubility, critical for handling in synthetic workflows.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number189243-51-4
Molecular FormulaC₆H₁₀ClNO
Molecular Weight147.6 g/mol
SMILES NotationCC(=O)C=C1CNC1.Cl
Purity97%
Storage ConditionsRoom temperature, dry environment

The SMILES string CC(=O)C=C1CNC1.Cl delineates the conjugated system: the ketone (C=O) adjacent to a double bond (C=C) bridging the azetidine ring . X-ray crystallography or NMR data would further resolve stereoelectronic effects, though such studies remain unpublished.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(azetidin-3-ylidene)propan-2-one hydrochloride typically involves aza-Michael addition or ring-closing metathesis strategies. A documented approach for analogous compounds (e.g., tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate) involves:

  • Base-mediated condensation: Reacting azetidine precursors with α,β-unsaturated ketones in the presence of NaH or DBU .

  • Acidification: Treating the intermediate with HCl to yield the hydrochloride salt .

For example, in a related synthesis :

  • Step 1: A THF solution of azetidine derivative is treated with NaH to deprotonate the NH group.

  • Step 2: 1,3-Dibromopropane is introduced to form the ylidene moiety via elimination.

  • Step 3: The product is quenched with water, extracted with EtOAc, and purified via flash chromatography.

  • Step 4: The free base is converted to the hydrochloride salt using HCl in methanol.

Table 2: Representative Reaction Conditions

ParameterValue
SolventTHF, MeOH, or CH₂Cl₂
BaseNaH, DBU
Temperature0°C to room temperature
PurificationFlash chromatography (MeOH/CH₂Cl₂)

Scale-Up Considerations

Industrial-scale production remains underexplored, but lab-scale methods achieve ~60% yields after optimization . Critical challenges include minimizing ring-opening side reactions and ensuring regioselectivity during the aza-Michael addition.

Chemical Reactivity and Functionalization

Key Reaction Pathways

The compound’s reactivity stems from three sites:

  • Azetidine Ring: Susceptible to nucleophilic attack at the nitrogen or ring-opening under acidic conditions.

  • Ylidene Double Bond: Participates in cycloadditions or metal-catalyzed cross-couplings.

  • Ketone Group: Undergoes reductions (e.g., to alcohols) or condensations (e.g., Wittig reactions).

Functionalization Examples

  • N-Alkylation: Treatment with alkyl halides under basic conditions installs substituents on the azetidine nitrogen.

  • Ketone Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding 2-(azetidin-3-yl)propan-2-ol derivatives .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions could functionalize aromatic substituents if present.

Applications in Scientific Research

Pharmaceutical Building Blocks

The azetidine scaffold is prevalent in bioactive molecules due to its conformational rigidity and hydrogen-bonding capacity. This compound serves as a precursor for:

  • Anticancer Agents: Strained rings enhance binding to kinase ATP pockets.

  • Neurological Therapeutics: Azetidines modulate GABA receptors or monoamine transporters.

Materials Science

Conjugated ylidene-ketone systems exhibit unique electronic properties, making them candidates for:

  • Organic Semiconductors: Charge transport in thin-film transistors.

  • Ligands in Catalysis: Phosphine-containing derivatives coordinate transition metals for asymmetric synthesis .

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